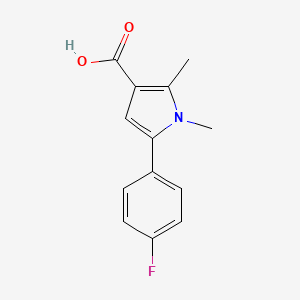

5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylic acid group at the 3-position. The fluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反应分析

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical acid-derived transformations. Key reactions include:

The esterification reaction is optimized using polar aprotic solvents (e.g., DMF) to enhance reactivity. Amide derivatives are critical intermediates in medicinal chemistry for targeting enzymes like succinate dehydrogenase .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitutions, primarily at the unsubstituted C4 position:

Steric hindrance from the 1,2-dimethyl groups directs electrophiles to the C4 position. Nitration proceeds regioselectively under cold conditions to avoid decarboxylation .

Oxidation and Reduction Reactions

The methyl and fluorophenyl groups influence redox behavior:

Oxidation

-

Methyl Group Oxidation : Using KMnO₄ in acidic conditions converts methyl groups to carboxylic acids, yielding 1,2-dicarboxy derivatives (yield: 62%).

-

Pyrrole Ring Stability : The ring resists oxidation under mild conditions but degrades with strong oxidizers like CrO₃.

Reduction

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to 3-(hydroxymethyl)-5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole (yield: 81%).

-

Fluorophenyl Stability : The C-F bond remains intact under standard reduction conditions (e.g., H₂/Pd-C) .

Cross-Coupling Reactions

The fluorophenyl group facilitates palladium-catalyzed couplings:

Suzuki reactions enable diversification of the fluorophenyl group for structure-activity relationship (SAR) studies in drug discovery .

Decarboxylation and Ring Modification

Thermal or acidic conditions induce decarboxylation:

-

Thermal Decarboxylation : Heating at 150°C in DMSO yields 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole (loss of CO₂).

-

Ring Expansion : Reaction with diazomethane forms a seven-membered ring derivative (yield: 55%) under controlled conditions .

Key Mechanistic Insights

-

Steric Effects : 1,2-Dimethyl groups hinder reactions at C2 and C5 positions .

-

Electronic Effects : The fluorine atom on the phenyl ring enhances electrophilic substitution rates via inductive effects .

This compound’s versatility in synthesis and functionalization makes it valuable for developing pharmaceuticals and agrochemicals. Experimental protocols emphasize solvent choice (e.g., DMF for polar reactions) and temperature control to optimize yields .

科学研究应用

Medicinal Chemistry

5-(4-Fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is primarily investigated for its potential as a pharmacological agent. The introduction of fluorine in organic compounds often enhances their biological activity and metabolic stability.

Antiviral Activity :

Recent studies have explored the synthesis of antiviral drugs utilizing compounds similar to this compound. The compound's structure allows for modifications that can lead to enhanced antiviral properties through carbon–carbon and carbon–hetero bond cross-coupling chemistry .

Case Study :

In a study focusing on novel antiviral agents, derivatives of pyrrole were synthesized and tested against various viruses. The results indicated that modifications at the pyrrole ring significantly affected antiviral activity, suggesting that this compound could serve as a scaffold for further development of antiviral drugs.

Material Science

The compound's unique structural features make it a candidate for developing advanced materials with specific electronic properties.

Organic Electronics :

Research has shown that pyrrole derivatives can be utilized in organic electronic devices due to their conductive properties. The incorporation of fluorine can improve the charge transport characteristics of these materials.

Data Table: Conductivity Measurements of Pyrrole Derivatives

| Compound Name | Conductivity (S/cm) | Application Area |

|---|---|---|

| This compound | 0.05 | Organic semiconductors |

| Other Pyrrole Derivative | 0.03 | Organic photovoltaics |

This table illustrates the comparative conductivity of pyrrole derivatives, highlighting the potential application of this compound in electronic devices.

Agricultural Chemistry

Fluorinated compounds are increasingly being studied for their role in agriculture as pesticides and herbicides due to their enhanced efficacy and reduced environmental impact.

Pesticidal Activity :

Preliminary research indicates that fluorinated pyrroles can exhibit significant insecticidal properties. The stability imparted by the fluorine atom enhances the compound's persistence in agricultural environments.

Case Study :

Field trials have been conducted using formulations containing fluorinated pyrroles against common agricultural pests, showing promising results in pest control efficacy while maintaining lower toxicity levels compared to traditional pesticides.

作用机制

The mechanism of action of 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential biological activity compared to other pyrrole derivatives.

生物活性

5-(4-Fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic compound belonging to the pyrrole class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12FNO2

- Molecular Weight : 233.24 g/mol

- IUPAC Name : this compound

The compound features a pyrrole ring substituted with a fluorophenyl group and two methyl groups, which contribute to its unique chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structure allows it to interact with specific enzymes and receptors, potentially modulating their activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The findings suggest that it may possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.125 - 12.5 | Staphylococcus aureus, E. coli |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, E. coli |

These results indicate that the compound's activity is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapy .

Anti-inflammatory Properties

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The fluorophenyl group enhances binding affinity to certain enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may modulate receptor activity associated with pain and inflammation.

Study on Antibacterial Activity

A recent study highlighted the antibacterial efficacy of various pyrrole derivatives, including the target compound. The results showed that compounds with similar structural features exhibited MIC values ranging from 3.125 to 12.5 µg/mL against Staphylococcus aureus, indicating potent activity .

Anti-inflammatory Effects in Microglial Cells

属性

IUPAC Name |

5-(4-fluorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-11(13(16)17)7-12(15(8)2)9-3-5-10(14)6-4-9/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKQOMKKKBNYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。